Pyridine Position Impact on sEH Inhibition
In a crystallographic fragment screen against human soluble epoxide hydrolase (sEH), the N-methylated derivative of the 3-pyridyl scaffold (N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine) exhibited an IC50 of 800 μM as the initial fragment hit. Under identical assay conditions (pH 6.7, 37°C), the corresponding 4-pyridyl regioisomer (N-methyl-1-[3-(pyridin-4-yl)phenyl]methanamine) showed a markedly weaker IC50 of 1,610 μM [1]. The 3-pyridyl orientation enables a binding mode confirmed by X-ray crystallography (PDB 4Y2P, resolution 2.05 Å), positioning the pyridine nitrogen for productive interactions within the sEH active site, whereas the 4-pyridyl isomer cannot replicate these contacts [1].
| Evidence Dimension | sEH inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 800 μM (N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine) |
| Comparator Or Baseline | IC50 = 1,610 μM (N-methyl-1-[3-(pyridin-4-yl)phenyl]methanamine) |
| Quantified Difference | 2.0-fold greater potency for the 3-pyridyl isomer |
| Conditions | pH 6.7, 37°C; sEH enzyme assay; fragment screening context (BRENDA/PDB 4Y2P) |
Why This Matters
For fragment-based sEH inhibitor programs, the 3-pyridyl regioisomer provides a 2-fold potency advantage at the fragment level, making it a higher-quality starting point for hit-to-lead optimization compared to the 4-pyridyl analog.
- [1] BRENDA Enzyme Database. IC50 values: N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine (2.61 mM at pH 6.7, 37°C); N-methyl-1-[3-(pyridin-4-yl)phenyl]methanamine (1.61 mM at pH 6.7). RCSB PDB 4Y2P: Structure of soluble epoxide hydrolase in complex with N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine, resolution 2.05 Å, deposited 2015-02-10. Amano Y et al. Bioorg Med Chem. 2015;23:2310-2317. View Source
